Dual HDAC/EGFR/HER2 Inhibitory Potency: The 7-Hydroxyheptanamide Backbone in CUDC-101 vs. Single-Agent Standards
The N-hydroxyheptanamide derivative, CUDC-101, which incorporates the 7-hydroxyheptanamide structural motif, demonstrates potent, multi-target inhibition. Its potency is directly compared to single-agent inhibitors. This demonstrates the value of the 7-hydroxyheptanamide-derived hydroxamic acid moiety in achieving potent polypharmacology [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50, nM) |
|---|---|
| Target Compound Data | HDAC: 4.4 nM; EGFR: 2.4 nM; HER2: 15.7 nM |
| Comparator Or Baseline | Vorinostat (SAHA, HDACi): 39-55 nM; Erlotinib (EGFRi): 27 nM; Lapatinib (EGFR/HER2i): 10.2 nM |
| Quantified Difference | For HDAC inhibition, CUDC-101 is ~9-12x more potent than Vorinostat. For EGFR inhibition, it is ~11x more potent than Erlotinib. |
| Conditions | Biochemical in vitro enzyme inhibition assays. |
Why This Matters
This data quantifies the advantage of the 7-hydroxyheptanamide-derived pharmacophore in achieving superior multi-target potency, a key selection criterion for developing next-generation cancer therapeutics.
- [1] Cai, X., Zhai, H. X., Wang, J., et al. (2010). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(5), 2000-2009. View Source
